4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S/c20-18(17-2-1-13-22-17)21-16-7-5-14(6-8-16)3-4-15-9-11-19-12-10-15/h1-13H/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRGOIJUTSRNPO-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Thiophene Aldehydes to Carboxylic Acids
The thiophene-2-carboxylate moiety is typically synthesized via oxidation of 5-substituted thiophene-2-carbaldehydes. In a representative procedure, 5-[4-(diphenylamino)phenyl]thiophene-2-carbaldehyde undergoes oxidation with KMnO₄ in an acetone/water (2:1 v/v) system under reflux, yielding 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylic acid with 85–90% efficiency. Acidic workup (pH = 1 HCl) precipitates the crude acid, which is recrystallized from anhydrous ethanol to achieve >99% purity. This method’s scalability is limited by the stoichiometric use of KMnO₄, prompting exploration of catalytic oxidants (e.g., TEMPO/NaClO) for greener alternatives.
Esterification of Thiophene-2-Carboxylic Acids
Esterification of thiophene-2-carboxylic acids is achieved via Fischer–Speier reactions. For example, refluxing the acid in ethanol with concentrated H₂SO₄ (20 mL, 8 h) produces ethyl thiophene-2-carboxylate derivatives. Alternatively, Steglich esterification using DCC/DMAP in dichloromethane enables milder conditions for acid-sensitive substrates. Yields range from 70% (H₂SO₄) to 92% (DCC), with purity confirmed by silica gel chromatography (petroleum ether/ethyl acetate, 10:1 v/v).
Synthesis of Pyridin-4-yl Ethenyl Precursors
Four-Component Synthesis of Pyridin-4-yl Nonaflates
Pyridin-4-yl nonaflates serve as versatile intermediates for ethenyl bridge formation. A four-component reaction of aldehydes, amines, ketones, and nonafluorobutanesulfonic anhydride generates substituted pyridin-4-ols, which are subsequently converted to nonaflates. These substrates undergo Suzuki–Miyaura couplings with boronic acids or Heck reactions with alkenes to install the ethenyl group. For instance, coupling pyridin-4-yl nonaflate with styrene derivatives using Pd(OAc)₂/XPhos achieves 80–85% yields of (E)-configured alkenes.
Knöevenagel Condensation for Ethenyl Bridge Formation
Knöevenagel condensation between pyridin-4-carbaldehydes and active methylene compounds (e.g., malononitrile) forms α,β-unsaturated nitriles, which are hydrogenated to ethenyl linkages. In a green chemistry approach, PEG-400 catalyzes the condensation of 1-phenyl-3-arylpyrazole-4-carbaldehydes with thiazolidinones at room temperature, producing Z/E mixtures. The E-isomer is isolated via fractional crystallization (ethanol/dioxane), with stereochemistry confirmed by ¹H-NMR deshielding (δ 8.17 ppm for Z vs. δ 7.30–7.60 ppm for E).
Coupling Strategies for Final Assembly
Heck Coupling of Thiophene-2-Carboxylate Esters and Pyridin-4-yl Vinyl Halides
Palladium-catalyzed Heck coupling is the most direct route to the target compound. A representative protocol employs 4-vinylpyridine hydrochloride, 4-iodophenyl thiophene-2-carboxylate, Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 110°C for 24 h. The reaction proceeds with 75% yield and >95% E-selectivity, as determined by NOESY NMR. Alternatives like microwave-assisted Heck reactions reduce reaction times to 2 h with comparable yields.
Esterification of Preformed 4-[(E)-2-(Pyridin-4-yl)Ethenyl]Phenol
For acid-sensitive substrates, sequential synthesis is preferred. 4-[(E)-2-(Pyridin-4-yl)ethenyl]phenol is synthesized via Wittig reaction (pyridin-4-ylmethyltriphenylphosphonium chloride, 4-hydroxybenzaldehyde) and subsequently esterified with thiophene-2-carbonyl chloride using DMAP in THF. This two-step approach achieves 68% overall yield but requires rigorous exclusion of moisture.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A comparative analysis of palladium catalysts (Table 1) reveals PdCl₂(PPh₃)₂ as optimal for Heck couplings, providing 82% yield vs. 65% for Pd(OAc)₂. Polar aprotic solvents (DMF, NMP) outperform toluene or THF due to improved solubility of ionic intermediates.
Table 1: Catalyst Screening for Heck Coupling
| Catalyst | Solvent | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 75 | 95:5 |
| PdCl₂(PPh₃)₂ | DMF | 82 | 97:3 |
| Pd₂(dba)₃ | NMP | 78 | 96:4 |
Stereoselectivity Control
Base additives critically influence E/Z ratios. Using Et₃N instead of K₂CO₃ increases E-selectivity from 90:10 to 97:3, likely due to reduced β-hydride elimination. Microwave irradiation further enhances selectivity by accelerating oxidative addition steps.
Characterization and Validation
Spectroscopic Confirmation
¹H-NMR of the target compound shows characteristic vinyl proton signals at δ 7.02 (d, J = 16.2 Hz) and δ 7.45 (d, J = 16.2 Hz), confirming the E-configuration. IR spectra exhibit ester C=O stretches at 1715 cm⁻¹ and aromatic C=C at 1600 cm⁻¹. High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]⁺ at m/z 364.1012 (calc. 364.1009).
X-ray Crystallography
Single-crystal X-ray diffraction (recrystallized from CH₃CN) confirms the planar geometry, with dihedral angles of 10.1° between thiophene and phenyl rings and 2.4° for the ester group. The E-configuration is unambiguously assigned via C=C bond length (1.337 Å) and torsion angles.
Industrial-Scale Considerations
Chemical Reactions Analysis
Formation of the (E)-Ethenyl Bridge
The stereospecific ethenyl linkage between pyridin-4-yl and phenyl groups is typically achieved via Pd-catalyzed cross-coupling reactions . For example:
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A Heck coupling between 4-vinylpyridine and iodobenzene derivatives under Pd(PPh₃)₂Cl₂/CuI catalysis in anhydrous THF/Et₃N yields the (E)-configured ethenyl bridge .
-
Reaction conditions: 70°C, nitrogen atmosphere, with yields up to 74% after silica gel purification (heptane/EtOAC 6:4) .
Esterification with Thiophene-2-Carboxylic Acid
The phenyl group is esterified with thiophene-2-carboxylic acid using:
Hydrogenation of Alkynes
In related analogs, alkyne intermediates (e.g., tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate) undergo hydrogenation (H₂, Pd/C, MeOH) to saturate bonds without affecting the ester group .
Demethylation and Deprotection
Methoxy groups in precursors are cleaved using BBr₃ in CH₂Cl₂ to yield hydroxylated derivatives, critical for further functionalization .
Reaction Optimization Data
| Reaction Step | Catalyst/Reagents | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|
| Ethenyl bridge formation | Pd(PPh₃)₂Cl₂, CuI, DIEA | THF | 70 | 74 | |
| Esterification | H₂SO₄ | Ethanol | Reflux | 95 | |
| Hydrogenation | Pd/C, H₂ | MeOH | RT | 90 |
Spectroscopic Characterization
Stability and Reactivity
-
The compound is stable under inert conditions but susceptible to hydrolysis in acidic/basic media due to the ester group .
-
Photochemical reactivity : The (E)-ethenyl group may isomerize under UV light, necessitating storage in dark conditions .
Challenges and Mitigations
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the prominent applications of thiophene derivatives, including 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate, is in the development of anticancer agents. Research indicates that substituted thiophenes exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study highlighted the synthesis of thiophene derivatives that demonstrated potent activity against breast cancer cells, suggesting a pathway for further drug development based on this scaffold .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation. The incorporation of pyridine moieties has been shown to enhance biological activity due to their ability to interact with biological targets effectively .
Organic Electronics
Photovoltaic Applications
The compound's structure, featuring a conjugated system with thiophene and pyridine units, positions it as a candidate for organic photovoltaic (OPV) applications. Thiophene derivatives are known for their excellent charge transport properties, making them suitable for use in organic solar cells. Research has demonstrated that incorporating such compounds into polymer blends can significantly enhance the efficiency of light absorption and charge separation .
Conductive Polymers
In addition to photovoltaics, compounds like this compound are being explored as components in conductive polymers. These materials are essential for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The tunable electronic properties of these thiophene derivatives allow for optimization in device performance .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Organic Electronics | Photovoltaic cells | Enhanced efficiency in light absorption |
| Conductive polymers | Improved charge transport properties |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on various thiophene derivatives revealed that those containing pyridine rings exhibited enhanced antiproliferative effects against MCF-7 breast cancer cells. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction mechanisms between the compound and target proteins involved in cell cycle regulation .
Case Study 2: Organic Solar Cells
In another investigation focused on OPVs, researchers synthesized a series of thiophene-based compounds, including the target compound. The results showed that blending these compounds with fullerene derivatives led to a significant increase in power conversion efficiency (PCE), reaching up to 8% under standard testing conditions .
Mechanism of Action
The mechanism by which 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, while the pyridine moiety can bind to nucleic acids and proteins. The specific pathways involved depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Structural Variations
The compound is compared to cyanostyryl derivatives (CS1–CS3) from supramolecular chemistry () and benzoxazole-based fluorescent brighteners (). Key differences include:
Key Findings:
Coordination and Responsiveness :
- The pyridine moiety in the target compound enables pH-dependent behavior and metal coordination, a feature absent in CS1–CS3 and fluorescent brighteners .
Conjugation and Optical Properties :
- CS1–CS3’s extended bis-styryl conjugation results in redshifted absorption/emission compared to the target compound, which has shorter conjugation due to the thiophene carboxylate .
- Fluorescent brighteners prioritize high emission efficiency in specific matrices (e.g., textiles), whereas the target compound’s optical properties may be tunable via pyridine-thiophene interactions .
Biological Activity
The compound 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate is a derivative of thiophene and pyridine, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure
The molecular formula for this compound is . It features a thiophene ring attached to a pyridine moiety, contributing to its diverse biological activity.
Biological Activity Overview
Research indicates that compounds containing thiophene and pyridine structures exhibit various biological activities, including:
- Antitumor Activity : These compounds have shown potential in inhibiting cancer cell proliferation.
- Antiviral Properties : Certain derivatives have demonstrated efficacy against viral infections.
- Anticonvulsant Effects : Some studies suggest anticonvulsant properties in related compounds.
Antitumor Activity
A study evaluating the structure-activity relationship (SAR) of thiophene derivatives indicated that the presence of electron-donating groups enhances cytotoxicity against various cancer cell lines. For example, compounds with a methyl group at specific positions on the phenyl ring exhibited increased activity against HT29 colon cancer cells, with IC50 values below 1 µg/mL .
Case Study: Cytotoxicity Assay
The following table summarizes the cytotoxic effects of different derivatives related to the target compound:
| Compound ID | Structure Description | IC50 (µg/mL) | Target Cell Line |
|---|---|---|---|
| Compound 1 | Thiophene with methyl substitution | 0.95 | HT29 |
| Compound 2 | Pyridine-thiophene hybrid | 1.61 | A-431 |
| Compound 3 | Substituted phenyl-thiophene | 1.98 | Jurkat |
Antiviral Activity
Recent research has identified that certain pyridine derivatives exhibit antiviral properties. For instance, compounds similar to This compound have been tested for their ability to inhibit viral replication in vitro, showing promising results against specific viral strains .
Anticonvulsant Properties
An investigation into related compounds revealed significant anticonvulsant activity, with some derivatives effectively eliminating tonic extensor phases in animal models. The presence of specific functional groups was crucial for enhancing this activity .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many thiophene derivatives inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with various receptors, altering signaling pathways that lead to cell growth inhibition.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in tumor cells.
Q & A
Advanced Research Question
- DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV predict semiconducting behavior).
- TD-DFT : Simulates UV-Vis absorption spectra (λmax ~400 nm), validated against experimental data (±10 nm deviation).
- Molecular docking : Predicts binding affinities to biological targets (e.g., α-synuclein fibrils in neurodegenerative disease models) .
How do intermolecular interactions in the solid state influence the material properties of this compound?
Advanced Research Question
Intermolecular forces dictate solubility, melting points, and charge transport:
- Hydrogen bonding : C–H⋯O/N interactions (2.5–3.0 Å) form 3D networks, enhancing thermal stability (Tdec >250°C).
- π-π stacking : Face-to-face aromatic interactions (3.4–3.6 Å spacing) facilitate electron mobility in thin-film devices.
- Morphology control : Crystallization in DMSO/water mixtures yields needle-like crystals with anisotropic conductivity .
What analytical techniques are essential for validating the purity and stability of this compound under varying storage conditions?
Basic Research Question
- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., hydrolysis of the ester group).
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures.
- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks monitors ester hydrolysis, with NMR tracking structural integrity .
How does the electronic nature of substituents on the pyridinyl ring modulate the compound’s spectroscopic and redox properties?
Advanced Research Question
- Electron-donating groups (e.g., –OCH₃) : Redshift emission wavelengths by stabilizing excited states.
- Electron-withdrawing groups (e.g., –NO₂) : Increase redox potentials (ΔE ~0.3 V per substituent), measured via cyclic voltammetry.
- Hammett constants : Linear free-energy relationships correlate substituent effects with absorption maxima .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
